2-Bromo-N-({N'-[(1E)-1-phenylbutylidene]hydrazinecarbonyl}methyl)benzamide
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Overview
Description
2-Bromo-N-({N’-[(1E)-1-phenylbutylidene]hydrazinecarbonyl}methyl)benzamide is a complex organic compound with a molecular structure that includes a bromine atom, a benzamide group, and a hydrazinecarbonyl group
Preparation Methods
The synthesis of 2-Bromo-N-({N’-[(1E)-1-phenylbutylidene]hydrazinecarbonyl}methyl)benzamide typically involves multiple steps, starting with the preparation of the benzamide derivative. The bromination of benzamide can be achieved using bromine or N-bromosuccinimide (NBS) under specific conditions
Chemical Reactions Analysis
2-Bromo-N-({N’-[(1E)-1-phenylbutylidene]hydrazinecarbonyl}methyl)benzamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Condensation Reactions: The hydrazinecarbonyl group can participate in condensation reactions with aldehydes and ketones to form hydrazones and related compounds.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Mechanism of Action
The mechanism of action of 2-Bromo-N-({N’-[(1E)-1-phenylbutylidene]hydrazinecarbonyl}methyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the hydrazinecarbonyl group play crucial roles in these interactions, potentially leading to the inhibition or activation of specific biochemical pathways .
Comparison with Similar Compounds
Similar compounds include other brominated benzamides and hydrazine derivatives. Compared to these compounds, 2-Bromo-N-({N’-[(1E)-1-phenylbutylidene]hydrazinecarbonyl}methyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Examples of similar compounds include 2-Bromobenzamide and N-(4-fluorophenyl)-2-bromobenzamide .
Properties
Molecular Formula |
C19H20BrN3O2 |
---|---|
Molecular Weight |
402.3 g/mol |
IUPAC Name |
2-bromo-N-[2-oxo-2-[(2E)-2-(1-phenylbutylidene)hydrazinyl]ethyl]benzamide |
InChI |
InChI=1S/C19H20BrN3O2/c1-2-8-17(14-9-4-3-5-10-14)22-23-18(24)13-21-19(25)15-11-6-7-12-16(15)20/h3-7,9-12H,2,8,13H2,1H3,(H,21,25)(H,23,24)/b22-17+ |
InChI Key |
FMXVKWZCVSCXAN-OQKWZONESA-N |
Isomeric SMILES |
CCC/C(=N\NC(=O)CNC(=O)C1=CC=CC=C1Br)/C2=CC=CC=C2 |
Canonical SMILES |
CCCC(=NNC(=O)CNC(=O)C1=CC=CC=C1Br)C2=CC=CC=C2 |
Origin of Product |
United States |
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